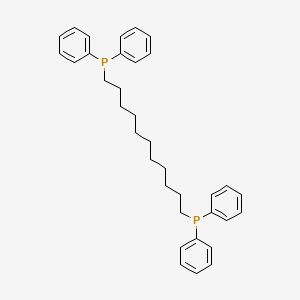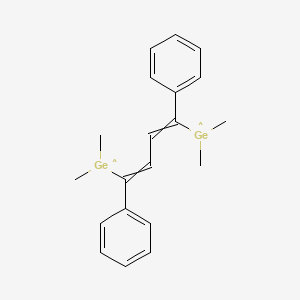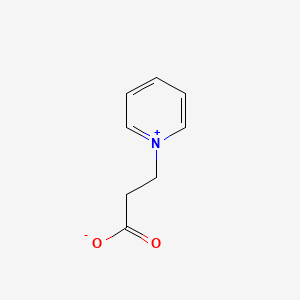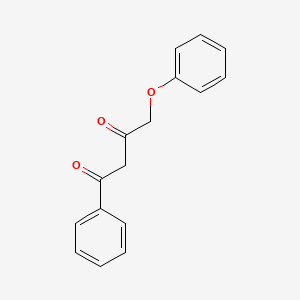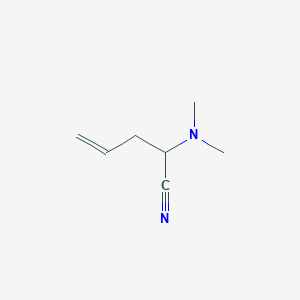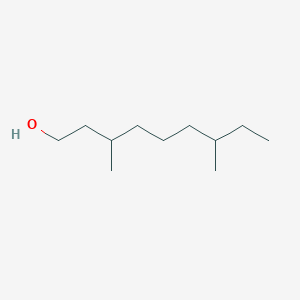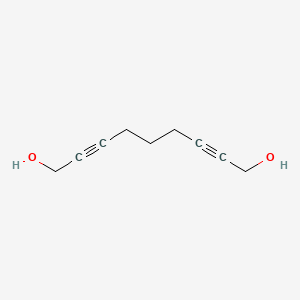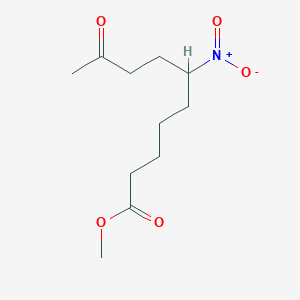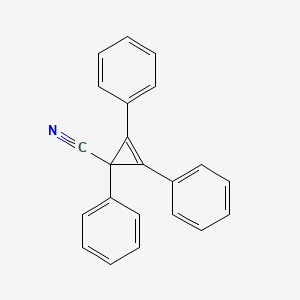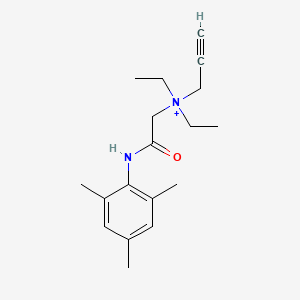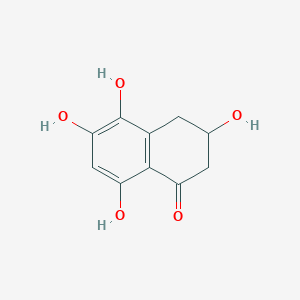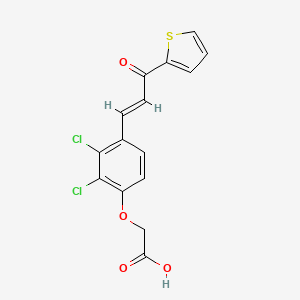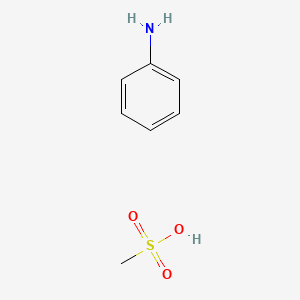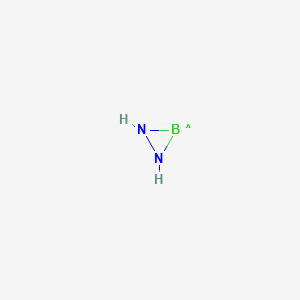![molecular formula C12H15ClNO3P B14414740 Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester CAS No. 87361-72-6](/img/structure/B14414740.png)
Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless to light yellow liquid with a density of 1.095 g/mL at 25°C and a boiling point of 101-102°C at 0.4 mm Hg . This compound is known for its applications in organic synthesis, particularly as a phosphonating agent and solvent.
Méthodes De Préparation
Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester can be synthesized through the reaction of cyanomethylphosphonic dichloride with ethanol. The reaction is typically carried out under an inert atmosphere at room temperature. The product is then purified through a series of steps to achieve high purity .
Industrial production methods involve the reaction of chloroacetonitrile with triethyl phosphite in the presence of a catalyst such as tetrabutylammonium iodide. The reaction is conducted at 80°C, followed by a purification process involving distillation .
Analyse Des Réactions Chimiques
Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester involves its ability to act as a phosphonating agent. It can transfer its phosphonate group to other molecules, thereby modifying their chemical properties. This compound can inhibit enzymes by binding to their active sites, disrupting their normal function. The presence of the cyanomethyl group enhances its reactivity and ability to form stable complexes with metal ions .
Comparaison Avec Des Composés Similaires
Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester is unique due to its specific structure and reactivity. Similar compounds include:
Diethyl phosphonoacetonitrile: Similar in structure but lacks the chlorophenyl group.
Diethyl cyanomethylphosphonate: Another name for the same compound.
Diethylphosphonoacetonitrile: Similar but with different substituents on the phosphonate group.
These compounds share similar reactivity patterns but differ in their specific applications and properties.
Propriétés
Numéro CAS |
87361-72-6 |
|---|---|
Formule moléculaire |
C12H15ClNO3P |
Poids moléculaire |
287.68 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-2-diethoxyphosphorylacetonitrile |
InChI |
InChI=1S/C12H15ClNO3P/c1-3-16-18(15,17-4-2)12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3 |
Clé InChI |
RSCUOQUVDHTOPP-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C#N)C1=CC=C(C=C1)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


